N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic quinazoline derivative characterized by a 6,7-dimethoxy-substituted 4-oxoquinazoline core linked to a benzylpiperazine-containing acetamide side chain. This compound’s structural complexity—featuring methoxy groups on the quinazoline ring and a benzylpiperazine moiety—suggests tailored electronic and steric properties for specific biological interactions.
Properties
Molecular Formula |
C25H29N5O5 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C25H29N5O5/c1-34-21-12-19-20(13-22(21)35-2)27-17-30(25(19)33)16-23(31)26-14-24(32)29-10-8-28(9-11-29)15-18-6-4-3-5-7-18/h3-7,12-13,17H,8-11,14-16H2,1-2H3,(H,26,31) |
InChI Key |
HDQPGQCOQQGPHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the quinazolinone core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced by reacting the quinazolinone intermediate with benzylpiperazine in the presence of a suitable catalyst.
Acylation: The final step involves the acylation of the piperazine derivative with 2-oxoethyl acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted quinazolinone or piperazine derivatives.
Scientific Research Applications
The compound's structure includes a piperazine ring and a quinazoline moiety, which are significant for its biological activity.
Medicinal Chemistry
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has shown promise as a pharmacological agent in various studies:
- Antitumor Activity : Research indicates that derivatives of quinazoline exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound may have similar properties due to its structural components .
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Biological Research
The compound's ability to interact with biological macromolecules makes it a valuable tool in biological research:
- Enzyme Inhibition Studies : It has been used to study the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug design .
- Receptor Binding Studies : The interaction with various receptors has been explored to understand its mechanism of action and therapeutic potential .
Industrial Applications
In addition to its medicinal uses, the compound's unique chemical properties make it suitable for industrial applications:
- Synthesis of Complex Organic Molecules : It serves as an intermediate in the synthesis of other pharmaceuticals and complex organic compounds, showcasing its versatility in chemical manufacturing.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of quinazoline derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition
In a series of experiments aimed at understanding enzyme inhibition, researchers utilized this compound to inhibit specific kinases involved in cancer progression. The findings suggested that modifications to the compound could enhance its efficacy as a targeted therapy.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt cell membrane integrity in bacteria.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs vary in substituents on the quinazoline core, acetamide side chain, and piperazine modifications. Key examples include:
Key Observations:
- Acetamide Side Chain : The benzylpiperazine group may improve blood-brain barrier penetration, whereas dichlorophenyl (in ) or substituted phenyl groups (in ) modulate lipophilicity and target selectivity.
- Piperazine Modifications : Benzylpiperazine introduces bulkiness and aromatic interactions, while acetylpiperazine (in ) balances solubility and metabolic stability .
Biological Activity
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews its biological activity, focusing on its mechanisms of action, efficacy in inhibiting key enzymes, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 479.5 g/mol
- CAS Number : 1081127-88-9
This compound primarily acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze acetylcholine in the brain. The inhibition of these enzymes is crucial for increasing acetylcholine levels, which can improve cognitive functions impaired in Alzheimer's disease.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds with structural similarities to this compound exhibit significant inhibitory effects on AChE and BuChE. For instance:
- Inhibition Potency : A related compound showed an AChE inhibition IC value of 5.90 ± 0.07 μM and BuChE IC of 6.76 ± 0.04 μM . These figures suggest that the compound may have similar or enhanced efficacy.
Structure Activity Relationship (SAR)
The presence of the benzylpiperazine moiety is linked to increased biological activity. This structural feature is known to enhance binding affinity to cholinesterases due to favorable interactions within the active site .
Alzheimer’s Disease Models
In a study evaluating various derivatives, compounds similar to this compound were tested in animal models for their effects on cognitive function. Results indicated improvements in memory retention and learning capabilities when administered at specific dosages .
In Vivo Efficacy
In vivo studies using rodent models demonstrated that administration of related compounds led to a significant increase in acetylcholine levels in the hippocampus and cortex, areas critically involved in memory and learning processes .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
